The Strategic Importance of Physicochemical Profiling in Drug Discovery
The Strategic Importance of Physicochemical Profiling in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(3-bromo-4-fluorophenyl)butane-2,3-diol is a halogenated aromatic diol with significant potential as a building block in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, which dictate its behavior in biological systems and during manufacturing processes. This guide provides a comprehensive overview of the core physicochemical attributes of this compound. While direct experimental data for this specific molecule is limited in public literature, this document outlines the predicted properties based on its chemical structure and details the authoritative, field-proven experimental protocols required for their empirical determination. We will explore lipophilicity, solubility, acidity, thermal stability, and the spectroscopic fingerprint essential for structural verification, thereby establishing a foundational dataset for its application in research and development.
In the trajectory of drug development, the early characterization of a molecule's physicochemical properties is a critical determinant of its ultimate success. These properties, including lipophilicity (LogP), aqueous solubility, and acid dissociation constant (pKa), are not mere data points; they are fundamental predictors of a compound's pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME). For a molecule such as 1-(3-bromo-4-fluorophenyl)butane-2,3-diol, the interplay between its hydrophobic bromo-fluorophenyl ring and its hydrophilic butane-2,3-diol side chain creates a unique profile that must be precisely quantified. The presence of bromine and fluorine atoms can significantly modulate metabolic stability and binding interactions, while the diol moiety influences solubility and hydrogen bonding capacity. This guide provides the experimental framework to elucidate these properties, ensuring a robust and data-driven progression from discovery to development.
Molecular Identity and Core Properties
The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's structure and basic properties.
Chemical Structure:
(Note: Depicts connectivity, not stereochemistry)
Core Molecular Data:
| Property | Value | Source |
| CAS Number | 1695959-28-4 | [1] |
| Molecular Formula | C₁₀H₁₂BrFO₂ | Calculated |
| Molecular Weight | 263.10 g/mol | Calculated |
Key Physicochemical Parameters: Prediction and Experimental Verification
A molecule's interaction with its environment is dictated by a core set of physicochemical properties. Below, we discuss the significance of each, provide predicted values based on analogous structures, and detail the standard protocols for their experimental determination.
Lipophilicity (LogP)
Expertise & Causality: The octanol-water partition coefficient (LogP) is a crucial measure of a drug's lipophilicity. It governs the ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The bromo-fluorophenyl group imparts significant lipophilicity, while the dual hydroxyl groups of the diol chain increase hydrophilicity. The balance between these two features will determine the compound's distribution in vivo.
Predicted Value: Based on computational models and data from structurally similar fragments like 1-(3-Bromo-4-fluorophenyl)ethan-1-one (XLogP3: 2.4)[2] and butane-2,3-diol (log Kow: -0.92)[3], the LogP for 1-(3-bromo-4-fluorophenyl)butane-2,3-diol is estimated to be in the range of 1.5 to 2.5 .
Experimental Protocol: Shake-Flask (OECD 107) Method
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Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.
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Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase to a concentration where its UV-Vis absorbance or HPLC peak area can be reliably measured.
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Partitioning: Combine the aqueous solution of the compound with an equal volume of the saturated n-octanol in a separatory funnel.
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Equilibration: Shake the funnel vigorously for 5-10 minutes to allow for complete partitioning. Let it stand until the two phases have clearly separated.
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Analysis: Carefully collect samples from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
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Calculation: The LogP is calculated as: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Aqueous Solubility
Expertise & Causality: Aqueous solubility is paramount for drug administration and absorption. Insufficient solubility can lead to poor bioavailability and challenges in formulation. The two hydroxyl groups are expected to form hydrogen bonds with water, enhancing solubility. Conversely, the large, hydrophobic aromatic ring will limit it.
Experimental Protocol: Thermodynamic Solubility by HPLC
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Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
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Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Acidity Constant (pKa)
Expertise & Causality: The pKa value indicates the pH at which a molecule is 50% ionized. The hydroxyl groups of the butane-2,3-diol moiety are the only ionizable protons and are weakly acidic. Their ionization state is critical as it affects solubility, receptor binding, and membrane transport.
Predicted Value: The pKa of a typical secondary alcohol, such as in butane-1,3-diol, is approximately 15.1[4]. The electron-withdrawing nature of the bromo-fluorophenyl ring may slightly decrease this value, likely placing it in the 14-15 range. For practical purposes in drug development (at physiological pH), the compound can be considered non-ionizable.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.
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Titration: While monitoring the pH with a calibrated electrode, slowly titrate the solution with a standardized strong base (e.g., 0.1 M KOH).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve where half of the acid has been neutralized. Specialized software is used to calculate the pKa from the titration data.
Spectroscopic Profile for Structural Confirmation
The definitive identity and purity of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol must be confirmed through a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on its structure.
Workflow for Spectroscopic Analysis
Caption: Workflow for structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR:
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Aromatic Region (δ 7.0-8.0 ppm): Three protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus.
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Aliphatic Region (δ 3.5-4.5 ppm): The protons on the carbons bearing the hydroxyl groups (CH-OH) will appear as multiplets. The adjacent methylene (-CH₂-) and methyl (-CH₃) protons will also be present in this region, with characteristic splitting.
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Hydroxyl Protons (-OH): These may appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
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¹³C NMR:
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Aromatic Region (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-280 Hz)[5]. The carbon attached to bromine will also be identifiable.
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Aliphatic Region (δ 20-80 ppm): Four signals corresponding to the butane chain carbons are expected.
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¹⁹F NMR:
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A single resonance is expected, providing unambiguous confirmation of the fluorine atom's presence. The chemical shift will be characteristic of a fluoro-aromatic compound.
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Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion Peak: The key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2). This isotopic signature is a definitive indicator of a monobrominated compound.
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Fragmentation: Common fragmentation patterns would include the loss of water (H₂O) from the diol and cleavage of the C-C bond between the aromatic ring and the butane chain.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.
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C-H Stretch: Signals just below 3000 cm⁻¹ correspond to aliphatic C-H bonds, while signals just above 3000 cm⁻¹ correspond to aromatic C-H bonds.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region will indicate the C-O bonds of the secondary alcohols.
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C-F and C-Br Stretch: These absorptions appear in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 1-(3-bromo-4-fluorophenyl)butane-2,3-diol.
| Parameter | Predicted/Known Value | Recommended Experimental Method |
| Molecular Weight | 263.10 g/mol | Mass Spectrometry |
| LogP | 1.5 - 2.5 (Predicted) | Shake-Flask Method (OECD 107) |
| Aqueous Solubility | Data not available | Thermodynamic Solubility by HPLC |
| pKa (acidic) | 14 - 15 (Predicted) | Potentiometric Titration |
Conclusion
This technical guide establishes a comprehensive framework for the characterization of 1-(3-bromo-4-fluorophenyl)butane-2,3-diol. By systematically applying the described experimental protocols, researchers can generate a robust and reliable dataset of its physicochemical properties. This information is indispensable for guiding its use in drug discovery campaigns, enabling rational decisions in lead optimization, formulation development, and toxicological assessment. The authoritative grounding of these methodologies ensures that the data obtained will be accurate, reproducible, and fit for purpose in a regulated research environment.
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